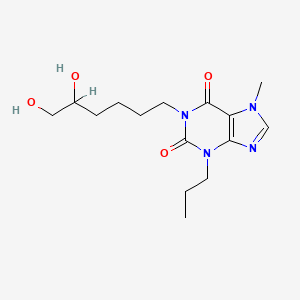
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium is a coordination compound featuring cobalt in a complex with ammine and oxopentanedioato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium typically involves the reaction of cobalt salts with ammine and oxopentanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ligands.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could produce simpler cobalt salts.
Scientific Research Applications
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, while the ligands can influence the compound’s reactivity and stability. Pathways involved may include electron transfer processes and ligand exchange mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Cobaltate(2-), amminebis(oxalato(2-)-O,O’)-, diammonium
- Cobaltate(2-), amminebis(malonato(2-)-O,O’)-, diammonium
Uniqueness
Cobaltate(2-), amminebis(2-oxopentanedioato(2-)-O(sup 1),O(sup 2))-, diammonium is unique due to the specific nature of its ligands, which confer distinct chemical properties and reactivity compared to other cobaltate complexes
Properties
CAS No. |
113633-62-8 |
|---|---|
Molecular Formula |
C10H19CoN3O10 |
Molecular Weight |
400.21 g/mol |
IUPAC Name |
diazanium;azane;cobalt(2+);2-oxopentanedioate |
InChI |
InChI=1S/2C5H6O5.Co.3H3N/c2*6-3(5(9)10)1-2-4(7)8;;;;/h2*1-2H2,(H,7,8)(H,9,10);;3*1H3/q;;+2;;;/p-2 |
InChI Key |
ZFTGEBVBZXBVRP-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].[NH4+].[NH4+].N.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


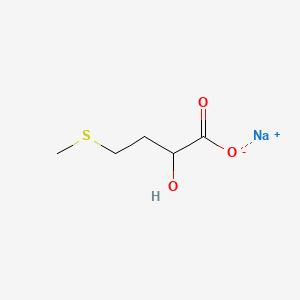
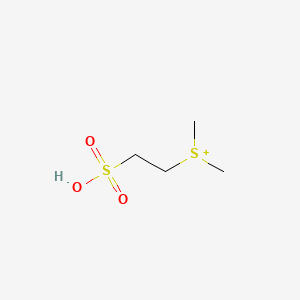
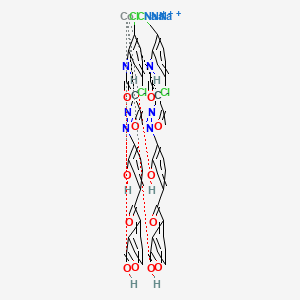
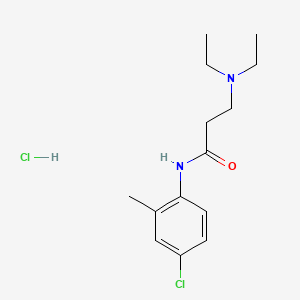
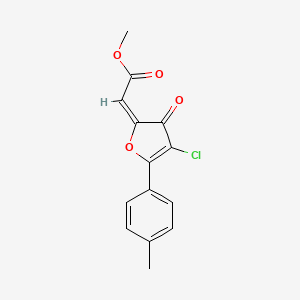
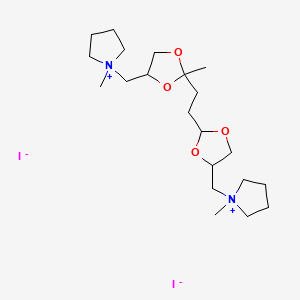
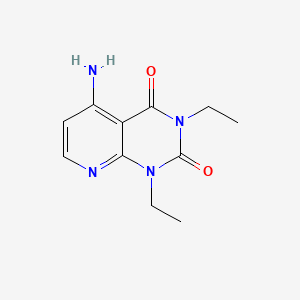
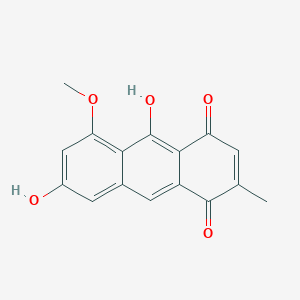
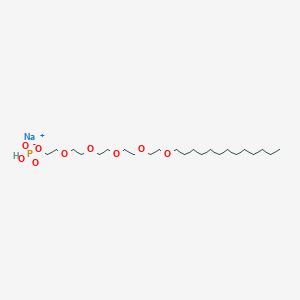
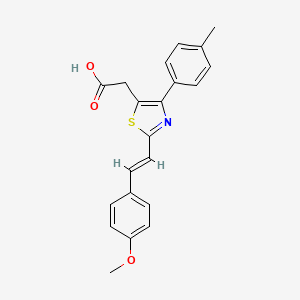

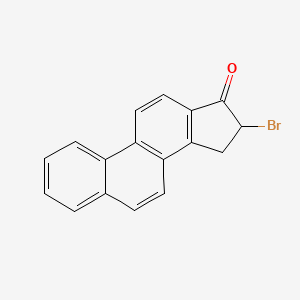
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
